molecular formula C8H9FO2 B14237172 (1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 211444-72-3

(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14237172
CAS No.: 211444-72-3
M. Wt: 156.15 g/mol
InChI Key: DWBDWQHKLMQZHK-GKROBHDKSA-N
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Description

(1R,2R,4R)-2-Fluorobicyclo[221]hept-5-ene-2-carboxylic acid is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom attached to a bicyclo[221]heptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the fluorination of a bicyclic precursor. One common method is the electrophilic fluorination of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid using a fluorinating agent such as N-fluoro-O-benzenedisulfonimide (NFOBS). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce various fluorinated alcohols or hydrocarbons.

Scientific Research Applications

(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which (1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The non-fluorinated analog of the compound.

    2-Fluorobicyclo[2.2.1]heptane: A similar fluorinated bicyclic compound without the carboxylic acid group.

    Fluorinated norbornene derivatives: Compounds with similar bicyclic structures and fluorine substitution.

Uniqueness

(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the specific placement of the fluorine atom and the carboxylic acid group on the bicyclic ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

211444-72-3

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

(1R,2R,4R)-2-fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H9FO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2,(H,10,11)/t5-,6+,8-/m1/s1

InChI Key

DWBDWQHKLMQZHK-GKROBHDKSA-N

Isomeric SMILES

C1[C@@H]2C[C@@]([C@H]1C=C2)(C(=O)O)F

Canonical SMILES

C1C2CC(C1C=C2)(C(=O)O)F

Origin of Product

United States

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